molecular formula C10H13N B1207884 3-Methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 29726-60-1

3-Methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1207884
CAS RN: 29726-60-1
M. Wt: 147.22 g/mol
InChI Key: UEKQPSAKUNXFHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1,2,3,4-tetrahydroisoquinoline, also known as 1MeTIQ, is an important raw material and intermediate for pharmaceuticals . It is an endogenous substance present in the mammalian brain and exhibits neuroprotective and monoamine oxidase (MAO)-inhibiting properties . It has been found to have antidepressant effects and can prevent parkinsonism .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinolines, a class of compounds to which 3-Methyl-1,2,3,4-tetrahydroisoquinoline belongs, has been achieved through a two-step procedure. This procedure involves an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .


Molecular Structure Analysis

The molecular formula of 3-Methyl-1,2,3,4-tetrahydroisoquinoline is C10H13N . The InChIKey, a unique identifier for chemical substances, is UEKQPSAKUNXFHL-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving 3-Methyl-1,2,3,4-tetrahydroisoquinoline are complex and can involve various pathways. For instance, it can interact with the agonistic conformation of dopamine (DA) receptors and inhibit the formation of 3,4-dihydroxyphenylacetic acid .


Physical And Chemical Properties Analysis

The molecular weight of 3-Methyl-1,2,3,4-tetrahydroisoquinoline is 147.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . Its topological polar surface area is 12 Ų .

Scientific Research Applications

Medicinal Chemistry

  • Application : THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
  • Methods : The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .
  • Results : The present review provides a much-needed update on the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .

Cancer Immunotherapies

  • Application : 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been used as inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway .
  • Methods : A series of 1,2,3,4-tetrahydroisoquinoline (THIQ)-3-carboxylic acid derivatives containing a 5-cyano-3-pyridinyl or 3-cyanophenyl appendage was designed by cyclizing the benzylamine to the ether linker of the (5-cyano-3-pyridinyl)methoxy moiety of a previously reported inhibitor .
  • Results : Inhibitors with the 5-cyano-3-pyridinyl or 3-cyanophenyl appendages situated at the 1-position of the new THIQ scaffold demonstrated improved activity as compared to those with direct attachment to the nitrogen atom .

Neurodegenerative Disorders

  • Application : THIQ based natural and synthetic compounds exert diverse biological activities against various neurodegenerative disorders .
  • Methods : The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .
  • Results : The present review provides a much-needed update on the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .

Parkinson’s Disease Model

  • Application : It was recently shown that rotenone, an environmental toxin may be used to produce a more realistic MPP + animal model of Parkinson’s disease .
  • Methods : This application does not specifically involve 3-Methyl-1,2,3,4-tetrahydroisoquinoline, but it does involve a related compound, 1-methyl THIQ .
  • Results : Inhibition of MAO by 1-methyl THIQ causes elevation of serotonin in the rat striatum . 1-Methyl THIQ has also been shown to inhibit the MAO-dependent oxidation of dopamine and shift its catabolism towards Catechol .

C(1)-Functionalization

  • Application : In recent years, considerable research interest has been witnessed toward synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .
  • Methods : This minireview offers short and non-exhaustive epitome of various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .
  • Results : In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted for the period of 2013–2019 .

Neuroprotection

  • Application : 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous substance which is present in the mammalian brain and exhibits neuroprotective, and monoamine oxidase (MAO)-inhibiting properties .
  • Methods : This application does not specifically involve 3-Methyl-1,2,3,4-tetrahydroisoquinoline, but it does involve a related compound, 1-methyl THIQ .
  • Results : Oxidative stress is a major contributing factor in a range of brain pathologies and in the etiology of depression .

Future Directions

The future research directions for 3-Methyl-1,2,3,4-tetrahydroisoquinoline are promising. Due to its diverse biological activities against various infective pathogens and neurodegenerative disorders, there is considerable interest in the scientific community for the development of novel THIQ analogs with potent biological activity . Furthermore, it has potential as a drug for combating substance abuse, through the attenuation of craving .

properties

IUPAC Name

3-methyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-5,8,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKQPSAKUNXFHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10874097
Record name ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-3-METHYL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10874097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1,2,3,4-tetrahydroisoquinoline

CAS RN

29726-60-1
Record name 3-Methyl-1,2,3,4-tetrahydroisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029726601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-3-METHYL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10874097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1,2,3,4-tetrahydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3.0 g of 3-methylisoquinoline(21 mM) and 50 ml of methanol were mixed and 0.84 g of platinum oxide was added thereto. The mixture was subjected to hydrogenation at 40 psi and filtered. The filtrate was concentrated under a reduced pressure, to give 3.3 g of the title compound.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.84 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
3-Methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
3-Methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
3-Methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
3-Methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
3-Methyl-1,2,3,4-tetrahydroisoquinoline

Citations

For This Compound
115
Citations
T Saitoh, A Yamashita, K Abe, K Ogawa… - Medicinal …, 2008 - ingentaconnect.com
The chemical structure of selegiline, a commercially available drug for Parkinson's disease (PD), resembles that of 1,2,3,4-tetrahydroisoquinoline (TIQ), an endogenous parkinsonism-…
Number of citations: 3 www.ingentaconnect.com
J Toda, S Matsumoto, T Saitoh, T Sano - … and pharmaceutical bulletin, 2000 - jstage.jst.go.jp
tetrahydroisoquinoline, an Inducer of Parkinson-like Syndrome Page 1 January 2000 Chem, Pharm. Bull. 48(1) 91—98 (2000) 91 A Chiral Synthesis of Four Stereoisomers of 1,3-…
Number of citations: 34 www.jstage.jst.go.jp
EM Olefirowicz, EL Eliel - The Journal of Organic Chemistry, 1997 - ACS Publications
Conformational equilibria in 1-, 3-, and 4-methyl-1,2,3,4-tetrahydroisoquinolines (THIQs) and the diastereomeric pairs of their 1,3- and 1,4-dimethyl homologs have been determined by …
Number of citations: 7 pubs.acs.org
GL Grunewald, VH Dahanukar, B Teoh… - Journal of medicinal …, 1999 - ACS Publications
3-Hydroxymethyl-1,2,3,4-tetrahydroisoquinoline (4) is a more selective inhibitor (PNMT K i = 1.1 μM, α 2 K i = 6.6 μM, selectivity (α 2 K i /PNMT K i ) = 6.0) of phenylethanolamine N-…
Number of citations: 42 pubs.acs.org
GL Grunewald, MR Seim, J Lu, M Makboul… - Journal of medicinal …, 2006 - ACS Publications
3-Methyl-1,2,3,4-tetrahydroisoquinolines (3-methyl-THIQs) are potent inhibitors of phenylethanolamine N-methyltransferase (PNMT), but are not selective due to significant affinity for …
Number of citations: 48 pubs.acs.org
L Antkiewicz-Michaluk, J Michaluk - Isoquinolines And Beta-Carbolines As …, 2012 - Springer
Drug abuse disorder is induced by a variety of substances and results from their interaction with the brain reward system. It is characterized by a high frequency of relapse, usually …
Number of citations: 2 link.springer.com
GR Clemo, JH Turnbull - Journal of the Chemical Society (Resumed), 1946 - pubs.rsc.org
… 7-Hydroxy-6-methoxy-l-benzyl-3-methyl- 1 : 2 : 3 : 4 - tetrahydroisoquinoline Hydrochloride.-7 - Hydroxy- 6-methoxy- 1 benzyl-3-methyl-3 : 4-dihydroisoquinoline hydrochloride (0.1 g.) …
Number of citations: 3 pubs.rsc.org
J Mangas-Sanchez, E Busto… - Catalysis Science & …, 2012 - pubs.rsc.org
A new divergent and asymmetric synthetic route has been developed for the production of enantiomerically pure isocoumarin and isoquinoline derivatives. Stereoselective formation of 2…
Number of citations: 15 pubs.rsc.org
JP Cueva, TB Cai, SW Mascarella… - Journal of medicinal …, 2009 - ACS Publications
In previous structure−activity relationship (SAR) studies, (3R)-7-hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-…
Number of citations: 25 pubs.acs.org
CM Kormos, PW Ondachi, SP Runyon… - Journal of medicinal …, 2018 - ACS Publications
Animal pharmacological studies suggest that potent and selective κ opioid receptor antagonists have potential as pharmacotherapies targeting depression, anxiety, and substance …
Number of citations: 6 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.